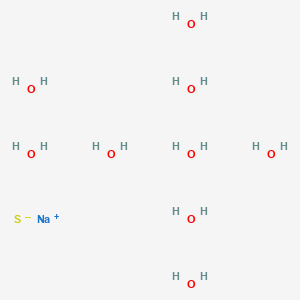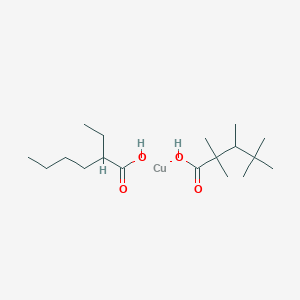![molecular formula C13H12N2 B13745913 3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
3h-Naphth[1,2-d]imidazole,3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphth[1,2-d]imidazole,3-ethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[1,2-d]imidazole,3-ethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of naphtho[2,3-d]imidazole with ethylating agents in the presence of catalysts. For example, the vinylation of naphtho[2,3-d]imidazole can be achieved by reacting it with vinyl acetate in the presence of mercuric acetate or with acetylene under pressure in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of 3H-Naphth[1,2-d]imidazole,3-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Naphth[1,2-d]imidazole,3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
3H-Naphth[1,2-d]imidazole,3-ethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3H-Naphth[1,2-d]imidazole,3-ethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to exhibit selective cytotoxicity towards cancer cells, making it a potential candidate for antitumor therapies .
Comparaison Avec Des Composés Similaires
3H-Naphth[1,2-d]imidazole,3-ethyl- can be compared with other similar compounds, such as:
3H-Naphth[1,2-d]imidazole,2-ethyl-: This compound has a similar structure but with the ethyl group at a different position, leading to variations in its chemical properties and applications.
1-Vinylnaphtho[2,3-d]imidazole: This compound is synthesized by reacting naphtho[2,3-d]imidazole with vinyl acetate and has different reactivity and applications.
The uniqueness of 3H-Naphth[1,2-d]imidazole,3-ethyl- lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a variety of applications in research and industry.
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-ethylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15/h3-9H,2H2,1H3 |
Clé InChI |
ZBVFXGZAFSUXGI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



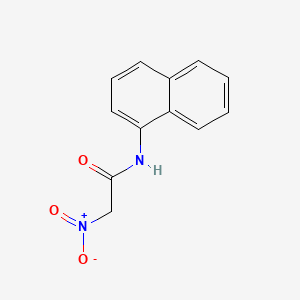




![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
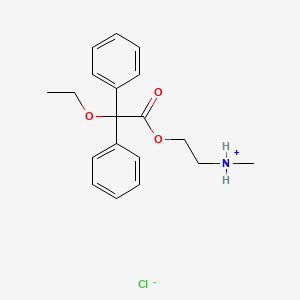
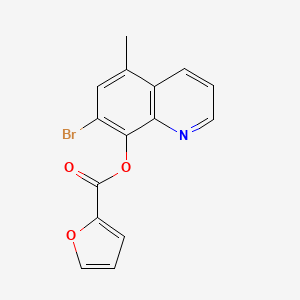

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
